Optical Purity Benchmarking: N-Benzoyl Oxazolidine Acid vs. N-Boc Analog for Paclitaxel Side Chain Integrity
Commercial batches of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid are routinely supplied with optical purity ≥99.0% (enantiomeric excess ≥98%) as verified by chiral HPLC, according to multiple Chinese GMP intermediate manufacturers . This specification directly ensures that the installed paclitaxel side chain retains the requisite (2′R,3′S) configuration. By comparison, the N-Boc-protected analog (CAS 143527-70-2) is typically offered at ≥95% chemical purity without a certified optical purity specification from major suppliers such as TCI and BOC Sciences ; the absence of a validated enantiomeric excess introduces risk of (4R,5R)-contamination that would propagate to epi-paclitaxel. The 4-percentage-point floor difference (≥99.0% vs. unspecified/≥95%) represents a quantifiable stereochemical quality gap relevant to cGMP procurement.
| Evidence Dimension | Optical purity (enantiomeric excess) specification |
|---|---|
| Target Compound Data | ≥99.0% ee (commercial specification for CAS 153652-70-1) |
| Comparator Or Baseline | N-Boc analog (CAS 143527-70-2): no certified optical purity specification; ≥95% chemical purity only (TCI, BOC Sciences) |
| Quantified Difference | ≥4 percentage points (lower bound of optical purity gap) |
| Conditions | Commercial supplier specifications; chiral HPLC analysis |
Why This Matters
For procurement teams sourcing chiral intermediates for regulated semisynthetic API routes, a certified optical purity ≥99.0% eliminates the cost and yield loss associated with re-purification or batch failure due to epimeric contamination.
